![molecular formula C11H9BrN2 B2981442 2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole CAS No. 339106-78-4](/img/structure/B2981442.png)
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole
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Overview
Description
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole is an organic compound that features a bromophenyl group attached to an ethenyl chain, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and imidazole.
Reaction Conditions: The key step involves a condensation reaction between 4-bromobenzaldehyde and imidazole in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the ethenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-bromophenyl)ethenyl]-1,2-dimethoxybenzene
- 1-bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene
- 4-bromophenyl ether
Uniqueness
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole is unique due to the presence of both the bromophenyl and imidazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Biological Activity
The compound 2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole is a notable member of the imidazole family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by various research studies and case evaluations.
Chemical Structure
The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the bromophenyl substituent enhances its pharmacological properties, potentially influencing its biological activity.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various pathogens.
- Study Findings : Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentration (MIC) values for related imidazole derivatives ranged from 0.0039 to 0.025 mg/mL against these strains, suggesting strong antimicrobial potential.
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
Anticancer Activity
Imidazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Case Study : In vitro studies have demonstrated that related imidazole compounds can inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be in the range of 16.38 µM to 29.39 µM . This indicates a strong potential for development as anticancer agents.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 16.38 |
HepG2 | 29.39 |
Other Therapeutic Activities
Beyond antimicrobial and anticancer effects, imidazole derivatives exhibit a wide array of biological activities:
- Anti-inflammatory : Some studies highlight the anti-inflammatory properties of imidazole compounds, contributing to their therapeutic potential in treating inflammatory diseases .
- Antifungal : Related compounds have shown moderate antifungal activities against strains like Candida albicans, with MIC values indicating effective inhibition .
The mechanisms by which imidazole derivatives exert their biological effects are varied:
- Disruption of Cellular Processes : Imidazoles can interfere with DNA replication and cell cycle progression, leading to apoptosis in cancer cells .
- Membrane Permeation : The lipophilic nature of these compounds enhances their ability to permeate cell membranes, facilitating their action against both bacterial and cancer cells .
Properties
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-8H,(H,13,14)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXAXIBZRFWEEO-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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